molecular formula C13H23NO4 B3347153 1-Piperidinepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester CAS No. 128200-19-1

1-Piperidinepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester

Cat. No. B3347153
M. Wt: 257.33 g/mol
InChI Key: GFLUAMLAAMOMCM-UHFFFAOYSA-N
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Description

“1-Piperidinepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester” is a chemical compound with the molecular formula C10H19NO2 . It is also known by other names such as Ethyl 1-piperidinepropionate, β-(N-Piperidino)-propionic acid ethyl ester, and ethyl piperidine-1-propionate .


Molecular Structure Analysis

The molecular structure of “1-Piperidinepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester” can be represented by the InChI string: InChI=1S/C10H19NO2/c1-2-13-10(12)6-9-11-7-4-3-5-8-11/h2-9H2,1H3 . This indicates that the molecule consists of a piperidine ring attached to a propanoic acid group, which is further esterified with an ethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Piperidinepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester” are not available, piperidine derivatives are known to undergo a variety of chemical reactions. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Piperidinepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester” include a molecular weight of 185.2634 . The compound is a solid at room temperature .

Future Directions

The future directions of research on “1-Piperidinepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester” and its derivatives could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, given their importance in the pharmaceutical industry . Additionally, further exploration of their biological and pharmacological activities could lead to the discovery of potential new drugs .

properties

IUPAC Name

ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-3-17-12(15)7-9-14-8-5-6-11(10-14)13(16)18-4-2/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLUAMLAAMOMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCCC(C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468689
Record name 1-Piperidinepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester

CAS RN

128200-19-1
Record name 1-Piperidinepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 25 mL round-bottom flask was charged with ethyl nipecotate (8.0 mL, 51.5 mmol, Aldrich) and ethyl acrylate (6.0 mL, 55.4 mmol, Aldrich). The flask was purged with nitrogen and the mixture was heated to 80° C. for 20 hours. The excess ethyl acrylate was removed under reduced pressure. The remaining residue was purified by distillation (0.9 Ton, 122° C.) to provide the title compound: 1H NMR (400 MHz, CDCl3) δ ppm 1.23-1.27 (m, 6H), 1.41-1.59 (m, 2H), 1.69-1.74 (m, 1H), 1.90-1.94 (m, 1H), 2.05 (td, J=10.9, 2.9 Hz, 1H), 2.05 (t, J=10.7 Hz, 1H), 2.46-2.56 (m, 3H), 2.69-2.76 (m, 3H), 2.95-2.98 (m, 1H), 4.10-4.16 (m, 4H); 13C NMR (100 MHz, CDCl3) δ ppm 14.14, 14.15, 24.51, 26.78, 32.61, 41.80, 53.37, 53.79, 55.12, 60.28, 60.23, 172.50, 174.03; MS (DCI/NH3) m/z 258 (M+H)+.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 3-piperidinecarboxylate (3.14 g, 20 mmol) was dissolved in ethyl acrylate (2.50 g, 25 mmol) and stirred at 80° C. (12 h), and then the reaction was concentrated in vacuo, and purified by PTLC (EtOAc/hexanes=3/1) to give 15a (4.64 g, 90%) as a pale yellow oil: Rf 0.51 (EtOAc/hexanes=3/1); IR (neat) 2944, 2806, 1735, 1455, 1376, 1309 cm−1; 1H NMR (CDCl3) δ 1.17-1.22 (m, 6H), 1.35-1.51 (m, 2H), 1.62-1.68 (m, 1H), 1.83-1.89 (m, 1H), 1.95-2.02 (m, 1H), 2.11-2.18 (m, 1H), 2.40-2.50 (m, 3H), 2.62-2.70 (m, 3H), 2.91 (dd, J=1.8, 8.1 Hz, 1H), 4.03-4.12 (m, 4H); 13C NMR (CDCl3) 14.3 (2C), 24.7, 26.9, 32.5, 41.9, 53.5, 53.9, 55.3, 60.3, 60.4, 172.6, 174.1 ppm; MS (+CI) 258 [M+1]+; Mr (+CI) 258.170 30 [M+1]+ (calcd for C13H24NO4 258.170 53).
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Piperidinepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester
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